![molecular formula C7H4BrNS B1362443 3-Bromothieno[2,3-b]pyridine CAS No. 28988-21-8](/img/structure/B1362443.png)

3-Bromothieno[2,3-b]pyridine

Overview

Description

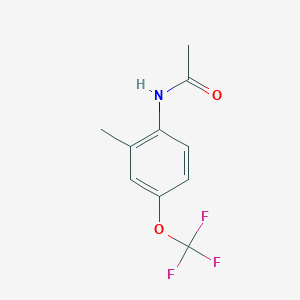

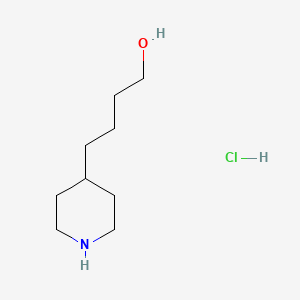

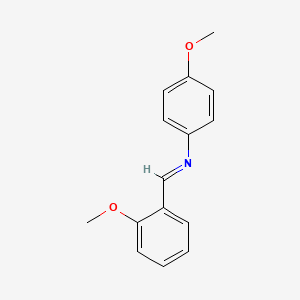

3-Bromothieno[2,3-b]pyridine is a chemical compound with the molecular formula C7H4BrNS . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 3-Bromothieno[2,3-b]pyridine involves the use of brominated derivative in the pyridine ring as a coupling component. This allows for the synthesis of C–C (Suzuki and Sonogashira) and C–N (Buchwald–Hartwig) coupling products and a tetracyclic compound obtained by bifunctionalization of the thienopyridine system . Another method involves the C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts or boronic acids .

Molecular Structure Analysis

The molecular structure of 3-Bromothieno[2,3-b]pyridine is characterized by a bromine atom attached to a thieno[2,3-b]pyridine ring. The molecular weight of the compound is 214.08 g/mol . The InChI key for the compound is KAIWLFPPQNJAHO-UHFFFAOYSA-N .

Chemical Reactions Analysis

3-Bromothieno[2,3-b]pyridine has been used in various chemical reactions. For instance, it has been used in the first regioselective, mild bromination of thieno[2,3-b]pyridine. The reaction proceeds with selectivity toward the 4-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromothieno[2,3-b]pyridine include a molecular weight of 214.08 g/mol, a XLogP3-AA of 2.9, and a topological polar surface area of 41.1 Ų . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Biomolecule-Ligand Complexes Study

“3-Bromothieno[2,3-b]pyridine” can be used in the study of biomolecule-ligand complexes . This involves the interaction of a biomolecule with a smaller molecule, known as a ligand. The ligand can be a drug, a toxin, a neurotransmitter, a hormone, or one of many other kinds of molecules .

Free Energy Calculations

This compound can also be used in free energy calculations . These calculations are crucial in various fields of research, including drug design, protein engineering, and enzymology .

Structure-Based Drug Design

“3-Bromothieno[2,3-b]pyridine” can be used in structure-based drug design . This is a method used in designing or optimizing low-molecular-weight drugs, which are used to modulate the function of biological targets .

Refinement of X-ray Crystal Complexes

This compound can be used in the refinement of X-ray crystal complexes . This involves the use of X-ray crystallography to determine the atomic and molecular structure of a crystal .

Synthesis of Thieno[2,3-c]pyridine Derived GRK2 Inhibitors

“3-Bromothieno[2,3-b]pyridine” can be used in the synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors . GRK2 inhibitors are potential therapeutic agents for the treatment of heart failure .

Molecular Dynamics (MD) Simulations

This compound can be used in Molecular Dynamics (MD) simulations . MD simulations are computer simulations of physical movements of atoms and molecules .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-bromothieno[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIWLFPPQNJAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302648 | |

| Record name | 3-bromothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothieno[2,3-b]pyridine | |

CAS RN |

28988-21-8 | |

| Record name | 28988-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Bromothieno[2,3-b]pyridine in the synthesis of substituted thieno[2,3-b]pyridines?

A1: 3-Bromothieno[2,3-b]pyridine serves as a crucial starting material for synthesizing various 3-substituted thieno[2,3-b]pyridines. The research demonstrates that treating 3-Bromothieno[2,3-b]pyridine with n-butyllithium in ether at -70°C facilitates halogen-metal exchange, generating a 3-lithio-thieno[2,3-b]pyridine intermediate []. This reactive intermediate can then react with a range of carbonyl compounds, leading to the formation of diverse 3-substituted thieno[2,3-b]pyridines. This synthetic strategy highlights the importance of 3-Bromothieno[2,3-b]pyridine as a versatile building block in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)

![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)